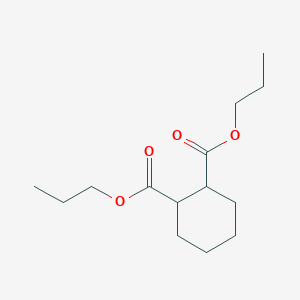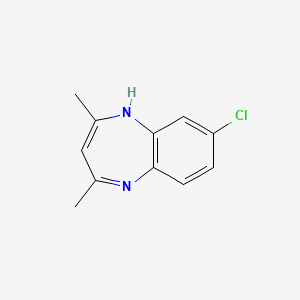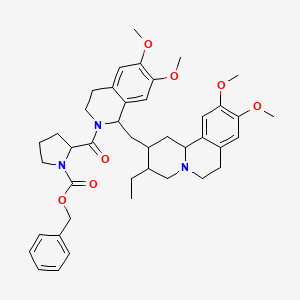
Uridine, 2',3'-dideoxy-3'-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-dideoxy-3’-iodo-: is a modified nucleoside analog derived from uridine. This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar and the presence of an iodine atom at the 3’ position. These structural modifications confer unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of uridine, 2’,3’-dideoxy-3’-iodo- typically involves the selective removal of hydroxyl groups from uridine followed by the introduction of an iodine atom. One common method includes:
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents such as triphenylphosphine and diethyl azodicarboxylate.
Industrial Production Methods: Industrial production of uridine, 2’,3’-dideoxy-3’-iodo- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Uridine, 2’,3’-dideoxy-3’-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2’,3’-dideoxy-3’-azido-uridine or 2’,3’-dideoxy-3’-thiouridine can be formed.
Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced forms of the compound, which may have different biological activities.
Applications De Recherche Scientifique
Uridine, 2’,3’-dideoxy-3’-iodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and as a reagent in organic synthesis.
Biology: Employed in studies of nucleic acid metabolism and as a probe for investigating DNA and RNA interactions.
Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of therapeutic agents targeting viral infections and cancer cells.
Industry: Utilized in the production of diagnostic reagents and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of uridine, 2’,3’-dideoxy-3’-iodo- involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The presence of the iodine atom and the absence of hydroxyl groups disrupt the formation of phosphodiester bonds, leading to the termination of nucleic acid chains. This property is particularly useful in antiviral and anticancer research, where the compound can inhibit the replication of viral genomes or the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxyuridine: Lacks the iodine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5’ position instead of the 3’ position.
2’,3’-Dideoxy-5-ethyluridine: Similar structure but with an ethyl group at the 5’ position.
Uniqueness: Uridine, 2’,3’-dideoxy-3’-iodo- is unique due to the specific placement of the iodine atom at the 3’ position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nucleoside analogs and enhances its utility in various research applications.
Propriétés
Numéro CAS |
13040-01-2 |
|---|---|
Formule moléculaire |
C9H11IN2O4 |
Poids moléculaire |
338.10 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
Clé InChI |
HPCFWQGGUBDFHS-SHYZEUOFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)I |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)


![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)








![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)

